molecular formula C12H22ClNSi2 B14696961 4-Chloro-N,N-bis(trimethylsilyl)aniline CAS No. 31935-72-5

4-Chloro-N,N-bis(trimethylsilyl)aniline

Cat. No.: B14696961
CAS No.: 31935-72-5
M. Wt: 271.93 g/mol
InChI Key: FTAAFHOZHUFYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,N-bis(trimethylsilyl)aniline is an organosilicon compound with the molecular formula C12H22ClNSi2 and a molecular weight of 271.934 g/mol . This compound is characterized by the presence of a chloro group and two trimethylsilyl groups attached to an aniline ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N,N-bis(trimethylsilyl)aniline can be synthesized through the reaction of 4-chloroaniline with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

4-Chloroaniline+2(Trimethylchlorosilane)This compound+2HCl\text{4-Chloroaniline} + 2 \text{(Trimethylchlorosilane)} \rightarrow \text{this compound} + 2 \text{HCl} 4-Chloroaniline+2(Trimethylchlorosilane)→this compound+2HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

4-Chloro-N,N-bis(trimethylsilyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-bis(trimethylsilyl)aniline involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in a wide range of reactions. The chloro group can be activated under specific conditions, facilitating substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N,N-bis(trimethylsilyl)aniline is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. This makes it a valuable reagent in various synthetic applications.

Properties

CAS No.

31935-72-5

Molecular Formula

C12H22ClNSi2

Molecular Weight

271.93 g/mol

IUPAC Name

4-chloro-N,N-bis(trimethylsilyl)aniline

InChI

InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3

InChI Key

FTAAFHOZHUFYBM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.